1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-5(2)7(10)9-11-8(12-13-9)6-3-4-6;/h5-7H,3-4,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKLAPVZQLMLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251923-65-5 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-cyclopropyl-α-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251923-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₁₂ClN₃O
- Molecular Weight : 201.76 g/mol
- CAS Number : 2059966-32-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit properties similar to other oxadiazole derivatives, which are known for their diverse pharmacological effects.
Key Mechanisms:
- Inhibition of Enzyme Activity : Compounds with oxadiazole moieties have been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing processes such as cell proliferation and apoptosis.
Biological Activity
Recent studies have highlighted several biological activities associated with 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride:
Anticancer Activity
Research indicates that oxadiazole derivatives can enhance the efficacy of chemotherapeutic agents. For instance, a study demonstrated that combining this compound with cisplatin resulted in increased apoptosis in cancer cells, suggesting a potential role as a sensitizer in cancer therapy .
Neuroprotective Effects
Preliminary investigations have suggested neuroprotective properties, possibly through modulation of neuroinflammatory pathways. These effects may be beneficial in conditions such as neurodegenerative diseases.
Case Study 1: Cancer Cell Line Sensitization
A study involving HCT116 colorectal cancer cells showed that treatment with the compound enhanced the cytotoxic effects of cisplatin. The combination therapy led to significant reductions in cell viability compared to cisplatin alone, highlighting the compound's potential as an adjunct therapy in cancer treatment .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and neuronal damage. This suggests a protective effect against oxidative stress and inflammation-related neuronal injury.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
The 1,2,4-oxadiazole ring is a common pharmacophore in medicinal chemistry. Variations in substituents significantly alter physicochemical and biological properties.
Table 1: Key Structural Analogs and Their Features
Key Observations:
Cyclopropyl vs. Alkyl Substituents: The cyclopropyl group in the target compound enhances metabolic stability compared to linear alkyl chains (e.g., propyl or methyl) due to its rigid, non-planar structure .
Aromatic vs. Aliphatic Substituents :
- The 3-(2-methoxyphenyl) analog introduces aromaticity and electron-donating groups, likely enhancing π-π stacking interactions in protein binding pockets.
Amine Side Chain Modifications :
Commercial Availability and Pricing
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The core 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The general approach includes:
Preparation of Amidoxime Intermediate: Starting from nitriles or related precursors, amidoximes are synthesized by reaction with hydroxylamine. This intermediate is crucial for oxadiazole ring formation.
Cyclization to Oxadiazole: The amidoxime is then reacted with an appropriate carboxylic acid derivative (such as an acid chloride or ester) under dehydrating conditions to induce ring closure, forming the 1,2,4-oxadiazole heterocycle.
Synthesis of the 2-Methylpropan-1-amine Side Chain
The side chain, 2-methylpropan-1-amine, is attached to the oxadiazole ring typically via nucleophilic substitution or reductive amination:
Nucleophilic Substitution: The oxadiazole ring bearing a suitable leaving group (e.g., halogen or activated ester) at the 5-position can be reacted with 2-methylpropan-1-amine to form the corresponding amine-substituted oxadiazole.
Reductive Amination: Alternatively, aldehyde or ketone precursors at the 5-position can be reacted with 2-methylpropan-1-amine under reductive amination conditions to yield the desired amine linkage.
Formation of the Hydrochloride Salt
The free amine is converted into its hydrochloride salt to enhance stability, solubility, and handling properties:
Treatment of the free base amine with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, diethyl ether) results in precipitation or crystallization of the hydrochloride salt.
This step is typically performed at ambient temperature and monitored to ensure complete salt formation.
Summary of the Synthetic Route
| Step | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Amidoxime formation | Nitrile derivative | Hydroxylamine | Amidoxime intermediate |
| 2 | Cyclization to oxadiazole | Amidoxime + cyclopropyl carboxylic acid derivative | Dehydrating agents (e.g., POCl3, P2O5) | 3-Cyclopropyl-1,2,4-oxadiazole |
| 3 | Amination | 5-Substituted oxadiazole | 2-Methylpropan-1-amine | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine (free base) |
| 4 | Salt formation | Free base amine | HCl in solvent | Hydrochloride salt |
Detailed Research Findings and Optimization
Research from Boehringer Ingelheim and collaborators focusing on oxadiazole-containing compounds, including cyclopropyl-substituted analogues, provides insights into synthetic optimization:
The use of structure-guided drug design facilitated the development of efficient synthetic routes with high yields and purity.
Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry was critical to minimize side reactions and maximize product yield.
Analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were employed to confirm structural integrity and purity at each stage.
The hydrochloride salt form demonstrated improved physicochemical properties, including enhanced solubility and stability, which are advantageous for further biological evaluation.
Analytical Data Table for Key Intermediates and Final Compound
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Analytical Techniques Used | Purity (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime intermediate | Variable | Variable | NMR, MS | >95 | Precursor for oxadiazole ring |
| 3-Cyclopropyl-1,2,4-oxadiazole | C6H7N3O | ~137 | NMR, MS, IR | >98 | Core heterocycle |
| 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine (free base) | C10H15N3O | ~185 | NMR, MS | >98 | Amine intermediate |
| 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine hydrochloride (final) | C10H16N3O·HCl | ~221 | NMR, MS, Elemental Analysis | >99 | Final product salt |
Q & A
Q. Experimental Approach :
- Synthesize analogs via Suzuki-Miyaura coupling or click chemistry .
- Compare ADMET profiles (e.g., microsomal stability, PAMPA permeability) .
Advanced: What computational methods predict the compound’s binding modes with biological targets?
Methodological Answer:
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Align compound into the ATP-binding pocket of a kinase (PDB: 1ATP). Score poses using binding energy (ΔG < -8 kcal/mol) .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- Validation : Cross-correlate with mutagenesis data (e.g., Kd changes upon residue mutation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
